7-Ethoxy-4,7-dioxoheptanoic acid

Description

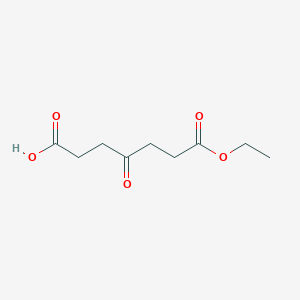

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-4,7-dioxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)6-4-7(10)3-5-8(11)12/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEYJELELKLPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340877 | |

| Record name | 7-Ethoxy-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-55-4 | |

| Record name | 1-Ethyl 4-oxoheptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl 4-Oxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4,7-dioxoheptanoic acid, also known as monoethyl 4-oxoheptanedioate, is a dicarbonyl compound containing both a carboxylic acid and an ester functional group. While commercially available, detailed experimental and biological data in the public domain is scarce. This guide consolidates the available chemical and physical properties of this compound and presents a theoretical synthetic approach. It is important to note that specific experimental protocols for its synthesis and its biological activity have not been found in peer-reviewed literature.

Chemical Properties and Identifiers

This compound is a solid organic compound. Its core structure is a seven-carbon chain with oxo groups at positions 4 and 7, a carboxylic acid at one terminus, and an ethoxy group forming an ester at the other.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Monoethyl 4-oxoheptanedioate, 4-Oxoheptanedioic acid monoethyl ester, 3-Ketopentane-1,5-dicarboxylic acid monoethyl ester | [1][2][3] |

| CAS Number | 1506-55-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₅ | [1][2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 67 - 72 °C | [1][3] |

| Boiling Point | Not available | [1] |

| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents. | |

| Purity (Commercial) | >97.0% | [3] |

| InChI Key | JYEYJELELKLPLO-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CCC(=O)CCC(=O)O | [2] |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, a plausible synthetic route can be proposed based on the selective hydrolysis of a corresponding diester, such as diethyl 4-oxoheptanedioate. This approach would involve the careful saponification of one of the two ester groups.

Theoretical Synthetic Workflow

The following diagram illustrates a hypothetical two-step synthesis starting from diethyl 4-oxoheptanedioate. This is a theoretical pathway and has not been experimentally validated for this specific compound.

References

An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid

CAS Number: 1506-55-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 7-Ethoxy-4,7-dioxoheptanoic acid. This guide synthesizes available information and provides expert-postulated methodologies and potential applications based on the chemistry of related γ-keto acids and esters.

Introduction

This compound, also known by its synonym 4-Oxoheptanedioic Acid Monoethyl Ester, is a bifunctional organic molecule featuring a terminal carboxylic acid, a mid-chain ketone, and an ethyl ester.[1][2][3][4][5] This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis and medicinal chemistry. The presence of a γ-keto acid moiety suggests potential for derivatization into various heterocyclic systems and as a substrate for enzymatic transformations. This document provides a comprehensive overview of its known properties, a postulated synthetic pathway with detailed experimental protocols, and an exploration of its potential applications in drug development based on the bioactivity of analogous compounds.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1506-55-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₄O₅ | [2][3] |

| Molecular Weight | 202.20 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate | [2][4][5] |

| Appearance | White to off-white solid/powder | [3][4][5] |

| Melting Point | 67-72 °C | [4][5] |

| Purity | ≥97-98% (as commercially available) | [2][3][4][5] |

| Storage | Sealed in a dry environment at room temperature or refrigerated. | [3] |

Table 2: Computational Chemistry Data

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 80.67 Ų | [2] |

| LogP (octanol-water partition coefficient) | 0.7636 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 7 | [2] |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound is via a Michael addition reaction, a well-established method for the formation of γ-keto esters.[6][7][8] This approach involves the conjugate addition of an enolate derived from a β-keto ester to an α,β-unsaturated carbonyl compound.

Proposed Synthetic Pathway: Michael Addition

The proposed synthesis involves the reaction of ethyl acetoacetate with ethyl acrylate under basic conditions, followed by hydrolysis of the resulting diester.

Caption: Proposed Michael addition synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 4-oxoheptanedioate (Michael Adduct)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol.

-

Base Formation: Sodium metal is cautiously added to the ethanol to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.

-

Enolate Formation: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature to form the corresponding enolate.

-

Michael Addition: Ethyl acrylate is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is stirred at room temperature for several hours or gently heated to ensure the reaction goes to completion.

-

Work-up: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 4-oxoheptanedioate.

-

Purification: The crude product can be purified by vacuum distillation.

Step 2: Selective Hydrolysis to this compound

-

Reaction Setup: The purified diethyl 4-oxoheptanedioate is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

Hydrolysis: A stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added to selectively hydrolyze one of the ester groups. The reaction is monitored by thin-layer chromatography (TLC).

-

Acidification: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate.

-

Extraction and Purification: The product, this compound, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product can be further purified by recrystallization.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the γ-keto acid and ester functionalities are present in various biologically active molecules. This suggests that the title compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

As a Precursor to Bioactive Heterocycles

The 1,4-dicarbonyl moiety in this compound is a classic precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. These heterocyclic cores are prevalent in a wide range of pharmaceuticals.

Caption: Potential synthetic utility for producing bioactive heterocycles.

Hypothetical Signaling Pathway Involvement

Given that some γ-keto acids and their derivatives have been investigated for their roles in metabolic pathways and as enzyme inhibitors, it is plausible that this compound or its derivatives could interact with biological targets. For instance, structurally related dicarboxylic acids are known to inhibit enzymes involved in metabolic processes. A hypothetical mechanism could involve the inhibition of a metabolic enzyme, leading to downstream effects on cellular signaling.

Caption: Hypothetical inhibition of a metabolic enzyme by a derivative.

Safety Information

Based on available supplier safety data sheets, this compound is classified with the following hazards:

Table 3: Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this chemical.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in the fields of organic and medicinal chemistry. While specific research on its properties and applications is currently limited, its structural features suggest avenues for the synthesis of diverse and potentially bioactive molecules. The proposed synthetic route via Michael addition offers a reliable method for its preparation. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic characteristics, and biological activity to unlock its full potential for scientific and drug development applications.

References

- 1. fiveable.me [fiveable.me]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1506-55-4 [sigmaaldrich.com]

- 4. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | TCI AMERICA [tcichemicals.com]

- 5. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. Michael Addition [organic-chemistry.org]

An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a bifunctional organic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, safety information, and its role as a versatile intermediate in the synthesis of more complex molecules. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents a plausible synthetic protocol and discusses potential, though not yet fully elucidated, areas of application based on its structural characteristics.

Core Physicochemical and Safety Data

A summary of the key identifiers, physicochemical properties, and safety information for this compound is presented below. This data has been compiled from various chemical supplier databases and computational chemistry resources.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate |

| CAS Number | 1506-55-4 |

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 202.20 g/mol |

| Melting Point | 67 °C |

| Boiling Point | Not available |

| Density | Not available |

| SMILES | CCOC(=O)CCC(=O)CCC(=O)O |

| InChI Key | JYEYJELELKLPLO-UHFFFAOYSA-N |

Table 2: Safety and Hazard Information

| Parameter | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |

Synthetic Applications

This compound is primarily utilized as a functionalized building block in organic synthesis.[1] Its structure, featuring a terminal carboxylic acid, an ethyl ester, and a ketone functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic systems. The presence of multiple reactive sites allows for selective chemical transformations, enabling its use in the construction of novel molecular scaffolds for potential pharmacologically active compounds and functional materials.

Experimental Protocol: A Plausible Synthetic Route

Reaction: Acylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Materials:

-

Monoethyl malonate

-

Strong base (e.g., Sodium ethoxide or Butyllithium)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)

-

Acylating agent (e.g., an appropriate acid chloride or anhydride)

-

Aqueous acid (for workup)

-

Aqueous base (for hydrolysis)

Procedure:

-

Enolate Formation: Dissolve monoethyl malonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base to deprotonate the α-carbon, forming the corresponding enolate.

-

Acylation: To the enolate solution, add the acylating agent dropwise while maintaining the low temperature to control the reaction. Allow the reaction to proceed for a set time until completion, which can be monitored by thin-layer chromatography.

-

Workup: Quench the reaction by the slow addition of a weak aqueous acid. Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrate it under reduced pressure.

-

Hydrolysis and Decarboxylation: The resulting intermediate can then be subjected to acidic or basic hydrolysis to cleave one of the ester groups, followed by gentle heating to promote decarboxylation, yielding the final product, this compound.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the desired purity.

Potential Biological Significance

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, research on structurally related compounds, such as 4-oxoheptanedioic acid derivatives, has indicated their formation from the oxidative fragmentation of polyunsaturated fatty acids like docosahexaenoic acid (DHA).[2][3] These derivatives have been shown to form adducts with proteins and phospholipids and may exhibit biological activities such as angiogenesis, potentially through interactions with receptors like Toll-like receptor 2 (TLR2).[2][3]

Given its structural motifs, it is plausible that this compound could be investigated for similar biological roles or as a tool to study the effects of related metabolites. Further research is required to elucidate any specific interactions with cellular signaling pathways.

Visualizing the Synthetic Workflow

Due to the absence of documented involvement in a specific biological signaling pathway, the following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of this compound as a chemical intermediate.

Caption: A flowchart illustrating the general synthetic workflow and application of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 7-Ethoxy-4,7-dioxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Characterization Data

7-Ethoxy-4,7-dioxoheptanoic acid, also known as 4-Oxoheptanedioic Acid Monoethyl Ester, is a bifunctional molecule containing both a ketone and a carboxylic acid, as well as an ester.[1] These functional groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1506-55-4 | [1] |

| Molecular Formula | C₉H₁₄O₅ | [1] |

| Molecular Weight | 202.20 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Peaks |

| ¹H NMR | ~1.25 (t, 3H, -OCH₂CH₃), ~2.60 (t, 2H, -CH₂COOH), ~2.80 (t, 2H, -COCH₂-), ~2.95 (t, 2H, -COCH₂-), ~4.15 (q, 2H, -OCH₂CH₃), ~11.0 (s, 1H, -COOH) |

| ¹³C NMR | ~14.0 (-OCH₂CH₃), ~28.0 (-CH₂COOH), ~35.0 (-COCH₂-), ~38.0 (-COCH₂-), ~61.0 (-OCH₂CH₃), ~172.0 (-COO-), ~178.0 (-COOH), ~207.0 (C=O) |

| IR (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~1735 (C=O stretch, ester), ~1710 (C=O stretch, ketone), ~1700 (C=O stretch, carboxylic acid) |

Note: The predicted spectroscopic data is based on standard chemical shift values and functional group analysis. Actual experimental data may vary.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-oxoheptanedioic acid. The key transformation is a selective mono-esterification of one of the two carboxylic acid groups.

References

An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid: Structure, Isomerism, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a dicarboxylic acid monoester with potential applications in organic synthesis and medicinal chemistry. This document details its chemical structure, explores its isomeric forms, presents key physicochemical data, and outlines plausible synthetic strategies.

Core Compound: this compound

This compound, also known by its synonym monoethyl 4-oxoheptanedioate, is a bifunctional organic molecule. Its structure features a seven-carbon chain with a terminal carboxylic acid, a ketone group at the C4 position, and an ethyl ester at the C7 position.

Structural Formula:

The presence of a 1,4-dicarbonyl motif makes this compound an interesting subject for studying keto-enol tautomerism and a versatile precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1506-55-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₅ | [1] |

| Molecular Weight | 202.20 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)CCC(=O)CCC(=O)O | [2] |

| Melting Point | 67 °C | [1] |

| Topological Polar Surface Area | 80.67 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 7 | [2] |

Isomerism of this compound

The molecular formula C₉H₁₄O₅ allows for a significant number of structural isomers. These can be broadly categorized as constitutional isomers, which differ in the connectivity of their atoms.

Constitutional Isomers

Constitutional isomers of this compound can arise from variations in the carbon skeleton, the position of the functional groups (ketone, carboxylic acid, and ester), and the nature of the ester group.

Key Structural Isomers Include:

-

Positional Isomers of the Keto Group: The ketone functionality can be located at other positions on the heptanedioic acid backbone.

-

Branched-Chain Isomers: The seven-carbon chain can be branched.

-

Alternative Ester Groups: While the primary compound is an ethyl ester, other ester arrangements with the same molecular formula are possible (e.g., a methyl ester of an eight-carbon dicarboxylic acid with an additional methyl group).

-

Cyclic Isomers: The molecular formula could correspond to cyclic structures containing the requisite functional groups.

-

7-Ethoxy-7-oxoheptanoic acid: This is a prominent constitutional isomer where the ketone group is absent, and the structure is a simple monoethyl ester of pimelic acid.

Table 2: Comparison of this compound and a Key Isomer

| Feature | This compound | 7-Ethoxy-7-oxoheptanoic acid |

| Molecular Formula | C₉H₁₄O₅ | C₉H₁₆O₄ |

| Molecular Weight | 202.20 g/mol | 188.22 g/mol |

| Functional Groups | Carboxylic Acid, Ketone, Ester | Carboxylic Acid, Ester |

| CAS Number | 1506-55-4 | 33018-91-6 |

Tautomerism

The 1,4-dicarbonyl system in this compound allows for the existence of keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert.[3][4] The equilibrium between the keto and enol forms is influenced by factors such as solvent and temperature.[5] The enol form can be a key reactive intermediate in various chemical transformations.

Caption: Keto-enol tautomerism of the core structure.

Experimental Protocols: Synthetic Approaches

Proposed Synthesis via Michael Addition

A potential synthetic strategy involves a Michael addition reaction. This would likely entail the conjugate addition of an enolate derived from a suitable precursor to an α,β-unsaturated carbonyl compound.

Hypothetical Retro-synthesis:

Caption: Retrosynthetic analysis for a Michael addition approach.

Proposed Experimental Protocol:

-

Preparation of the Nucleophile: A malonic acid monoester derivative would be deprotonated using a suitable base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.

-

Michael Addition: The generated enolate would then be reacted with ethyl acrylate in a suitable solvent.

-

Work-up and Purification: The reaction mixture would be neutralized, and the product extracted. Purification could be achieved through column chromatography or distillation.

-

Hydrolysis and Decarboxylation: The resulting diester would be selectively hydrolyzed and decarboxylated to yield the final product.

Considerations for Dieckmann Condensation

While the Dieckmann condensation is typically an intramolecular reaction to form cyclic β-keto esters from diesters, a variation of this type of reactivity could potentially be adapted for the synthesis of the linear 1,4-dicarbonyl system, though this is less direct than the Michael addition.[1][6][7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature regarding the biological activity of this compound. However, dicarboxylic acid monoesters as a class have been investigated for various biological activities.[3][8] Given its structure, potential areas of investigation could include its role as a metabolic intermediate or its interaction with enzymes that process dicarboxylic acids. Further research is required to elucidate any potential pharmacological effects or involvement in cellular signaling pathways.

Conclusion

This compound is a multifaceted organic compound with a structure that lends itself to a rich landscape of isomerism and synthetic possibilities. While its biological role remains to be explored, its chemical characteristics make it a valuable target for further investigation in the fields of synthetic chemistry and drug discovery. The synthetic routes proposed herein offer a starting point for researchers aiming to synthesize and study this and related molecules.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 7. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 8. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of 7-Ethoxy-4,7-dioxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Ethoxy-4,7-dioxoheptanoic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on the analysis of its functional groups. Furthermore, it outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and proposes a plausible synthetic pathway.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound (CAS: 1506-55-4, Molecular Formula: C₉H₁₄O₅, Molecular Weight: 202.20 g/mol ) are dictated by the presence of a carboxylic acid, a ketone, and an ethyl ester functional group.[1] The predicted data are summarized in the tables below.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| ~2.80 | Triplet | 2H | -COCH₂CH₂COOH |

| ~2.70 | Triplet | 2H | -COCH₂CH₂COOCH₂CH₃ |

| ~2.60 | Triplet | 2H | -CH₂CH₂COOH |

| ~2.50 | Triplet | 2H | -CH₂CH₂COOCH₂CH₃ |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~173 | C=O (ester) |

| ~61 | -OCH₂CH₃ |

| ~37 | -COCH₂- |

| ~36 | -COCH₂- |

| ~29 | -CH₂COOH |

| ~28 | -CH₂COOCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch (ester and carboxylic acid) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 202 | Molecular ion [M]⁺ |

| 185 | Loss of -OH |

| 174 | Loss of -C₂H₅ |

| 157 | Loss of -OC₂H₅ |

| 129 | Loss of -COOC₂H₅ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[3]

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[4]

-

Application: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

-

Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile compound, electron ionization (EI) is a common method. This involves bombarding the sample with high-energy electrons to generate charged fragments.[6]

-

Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[7]

Plausible Synthetic Pathway

A potential synthetic route to this compound could involve a variation of the malonic ester synthesis.

Caption: A plausible synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown compound.

Caption: Logical workflow for structure elucidation using spectroscopic data.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

Predicted Physicochemical Properties of 7-Ethoxy-4,7-dioxoheptanoic acid

An in-depth analysis of the scientific literature and chemical databases reveals no specific data on a compound named "7-Ethoxy-4,7-dioxoheptanoic acid." This suggests that this molecule may be a novel chemical entity, a rarely studied intermediate, or is referred to under a different nomenclature.

Due to the absence of available data, this guide will instead provide a general framework and predictive methodologies that researchers, scientists, and drug development professionals can employ to assess the solubility and stability of a novel substituted dicarboxylic acid, using the requested compound as a hypothetical example. This approach will equip the reader with the necessary tools to characterize a new chemical entity.

In the absence of experimental data, computational tools can provide valuable initial estimates of a molecule's properties. These predictions are based on its chemical structure.

Table 1:

| Property | Predicted Value | Method |

| Molecular Weight | 218.19 g/mol | - |

| pKa (acidic) | ~4.5 (Carboxylic Acid) | Structure-based prediction |

| LogP | ~0.8 | ALOGPS |

| Water Solubility | Moderately Soluble | Based on LogP and presence of polar groups |

General Experimental Protocols for Solubility and Stability Assessment

The following sections outline standard experimental procedures to determine the aqueous solubility and chemical stability of a novel compound like our hypothetical "this compound."

Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Experimental Workflow:

Caption: Workflow for shake-flask solubility determination.

Detailed Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound at that specific pH and temperature.

Stability Assessment in Aqueous Buffers

This experiment evaluates the chemical stability of the compound in aqueous solutions at different pH values over time, which is crucial for understanding its shelf-life and behavior in biological systems.

Logical Relationship for Stability Analysis:

Caption: Logical flow for aqueous stability assessment.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).

-

Incubation Solutions: Spike the stock solution into pre-warmed aqueous buffers (e.g., pH 2.0 and 7.4) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be low (<1%) to avoid solubility artifacts.

-

Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately stop any degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Table 2: Example Data Presentation for Aqueous Stability

| pH | Temperature (°C) | Half-life (t½) (hours) |

| 2.0 | 37 | > 24 |

| 7.4 | 37 | 15.2 |

Potential Signaling Pathways and Drug Development Considerations

While no specific pathways are associated with "this compound," its structure, a dicarboxylic acid, suggests potential interactions with biological systems that recognize or are modulated by such moieties.

-

Metabolic Enzymes: The ester and ketone functionalities suggest potential susceptibility to hydrolysis by esterases or reduction by ketoreductases.

-

Cellular Transporters: Dicarboxylic acids can be substrates for various transporters, such as the organic anion transporters (OATs), which could influence its absorption, distribution, and excretion.

Hypothetical Drug Development Workflow:

Caption: General workflow for early-stage drug development.

This guide provides a foundational framework for the initial characterization of a novel chemical entity. The successful development of any new compound will depend on the rigorous application of these and other more advanced experimental techniques to build a comprehensive understanding of its chemical and biological properties.

An In-Depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethoxy-4,7-dioxoheptanoic acid is a versatile bifunctional molecule that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Its characteristic 1,4-dicarbonyl moiety, flanked by an ethoxy group and a terminal carboxylic acid, provides multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the Paal-Knorr pyrrole synthesis, a cornerstone reaction for the formation of substituted pyrroles. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 202.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1506-55-4 |

| Appearance | Solid |

| Purity | ≥98% (commercially available) |

| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate |

Synthetic Routes

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. A common route involves the Stobbe condensation followed by hydrolysis and esterification, or alternatively, the hydrolysis of a diester precursor.

Synthesis of Diethyl 4-oxopimelate

A key precursor to the title compound is diethyl 4-oxopimelate. This can be synthesized via methods such as the Michael addition of ethyl acetoacetate to ethyl acrylate followed by Dieckmann-like cyclization and subsequent hydrolysis and decarboxylation, or via the reaction of ethyl succinate and ethyl acrylate.

Synthesis of this compound from Diethyl 4-oxopimelate

Partial hydrolysis of diethyl 4-oxopimelate under controlled basic conditions selectively saponifies the ester group that is more sterically accessible, yielding the monoacid, this compound.

Overall Reaction:

Caption: Synthesis of this compound.

Experimental Protocol: Hydrolysis of Diethyl 4-oxopimelate

-

Reactants:

-

Diethyl 4-oxopimelate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of diethyl 4-oxopimelate in a suitable solvent (e.g., ethanol) is cooled in an ice bath.

-

A stoichiometric amount of aqueous sodium hydroxide is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a specified time, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 2.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

| Starting Material | Reagents | Reaction Time | Temperature | Yield | Purity |

| Diethyl 4-oxopimelate | 1. NaOH (aq), 2. HCl | 12-24 h | Room Temp. | 85-95% | >95% |

Application as a Synthetic Intermediate: Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl structure of this compound makes it an ideal substrate for the Paal-Knorr synthesis, a powerful method for constructing substituted pyrroles.[1][2] The reaction involves the condensation of the dicarbonyl compound with a primary amine under acidic conditions.[1]

Overall Reaction:

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Experimental Protocol: Synthesis of Ethyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate

-

Reactants:

-

This compound

-

Benzylamine

-

Glacial acetic acid

-

Toluene

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of this compound and an equimolar amount of benzylamine in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux for a specified period, with water being removed azeotropically using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to give the crude product.

-

The crude product is purified by column chromatography on silica gel to afford the pure ethyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate.

-

| Substrate | Amine | Catalyst | Solvent | Temperature | Yield |

| This compound | Benzylamine | Acetic Acid | Toluene | Reflux | 70-85% |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from starting materials to the final heterocyclic product, highlighting the role of this compound as a key intermediate.

References

An In-depth Technical Guide on the Potential Biological Activities of Dioxoheptanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioxoheptanoic acids represent a class of keto acids with emerging biological significance. This technical guide provides a comprehensive overview of the known biological activities of these compounds, with a primary focus on 4,6-dioxoheptanoic acid, also known as succinylacetone. This document details its primary mechanism of action as a potent inhibitor of heme biosynthesis and its consequential roles in metabolic diseases and potential therapeutic applications. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Introduction to Dioxoheptanoic Acids

Dioxoheptanoic acids are seven-carbon carboxylic acids containing two ketone functional groups. While several isomers exist, the most extensively studied is 4,6-dioxoheptanoic acid (succinylacetone). This compound is a critical metabolite in the pathophysiology of Hereditary Tyrosinemia Type I (HT1), a rare and severe inherited metabolic disorder.[1] Under normal physiological conditions, succinylacetone is not produced in significant amounts. However, in HT1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is then converted to the highly toxic succinylacetone. The primary biological activity of succinylacetone stems from its potent inhibition of the enzyme δ-aminolevulinate dehydratase (ALAD), a critical enzyme in the heme biosynthesis pathway.

Core Biological Activity: Inhibition of Heme Biosynthesis

The most well-documented biological activity of 4,6-dioxoheptanoic acid is its potent and competitive inhibition of δ-aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase.[2] ALAD is the second enzyme in the heme biosynthesis pathway and catalyzes the condensation of two molecules of aminolevulinic acid to form porphobilinogen.[3]

Mechanism of Action

Succinylacetone acts as a competitive inhibitor of ALAD.[2] Its structure mimics the natural substrate, δ-aminolevulinic acid, allowing it to bind to the active site of the enzyme, thereby blocking the synthesis of porphobilinogen. This inhibition leads to a bottleneck in the heme synthesis pathway, resulting in decreased production of heme and the accumulation of δ-aminolevulinic acid.[2][3]

Quantitative Inhibition Data

While the potent inhibitory effect of succinylacetone on ALAD is well-established, specific Ki or IC50 values can vary depending on the experimental conditions and the source of the enzyme. Nearly complete inhibition of ALAD activity has been observed at concentrations of 10 µmol/L of succinylacetone.[4]

| Compound | Target | Inhibition Metric | Value | Organism/Cell Line |

| 4,6-Dioxoheptanoic Acid (Succinylacetone) | δ-Aminolevulinate Dehydratase (ALAD) | Concentration for near-complete inhibition | 10 µmol/L | Human (in vitro) |

Further research is needed to establish standardized Ki and IC50 values across different experimental systems.

Signaling and Metabolic Pathways

The biological effects of 4,6-dioxoheptanoic acid are primarily understood through its impact on two interconnected metabolic pathways: tyrosine catabolism and heme biosynthesis.

Tyrosine Catabolism and Succinylacetone Formation

In individuals with Hereditary Tyrosinemia Type I, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) disrupts the final step of tyrosine degradation. This leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetone.[5]

Heme Biosynthesis Pathway and Inhibition by Succinylacetone

Succinylacetone directly inhibits ALAD, the second enzyme in the heme biosynthesis pathway. This disruption has significant downstream effects on cellular function due to the critical roles of heme in various biological processes, including oxygen transport (hemoglobin), drug metabolism (cytochromes P450), and cellular respiration (electron transport chain).[6]

Other Potential Biological Activities

While the inhibition of heme biosynthesis is the most prominent activity of 4,6-dioxoheptanoic acid, other potential biological effects are being explored.

Immunomodulation: Dendritic Cell Conditioning

4,6-Dioxoheptanoic acid has been used as a component of dendritic cell conditioning medium. While detailed protocols are not widely published, the rationale likely involves the modulation of dendritic cell maturation and function through the inhibition of heme synthesis. Heme and its metabolites can influence immune cell differentiation and activity. The generation of tolerogenic dendritic cells is a potential application, which could have therapeutic implications for autoimmune diseases and transplantation.[7][8][9][10]

Other Dioxoheptanoic Acid Isomers and Derivatives

Research into other isomers, such as 2,4-dioxoheptanoic acid and 3,5-dioxoheptanoic acid, and their derivatives is limited. Some studies on related dioxoalkanoic acid structures suggest potential for a broader range of biological activities, including roles as scaffolds for the synthesis of pharmacologically active compounds.[11] However, specific data on the biological effects of these other dioxoheptanoic acids are not yet available.

Experimental Protocols

Assay for δ-Aminolevulinate Dehydratase (ALAD) Activity Inhibition

This protocol is adapted from established methods for measuring ALAD activity and its inhibition by succinylacetone.[12][13]

Objective: To determine the inhibitory effect of 4,6-dioxoheptanoic acid on ALAD activity in a cell or tissue homogenate.

Materials:

-

Cell or tissue homogenate

-

4,6-Dioxoheptanoic acid (succinylacetone) stock solution

-

δ-Aminolevulinic acid (ALA) solution

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (pH 6.8)

-

Tris buffer (pH 7.6)

-

Modified Ehrlich's reagent

-

Spectrophotometer

Procedure:

-

Homogenate Preparation:

-

For tissues (e.g., liver), homogenize in a buffer containing DTT and potassium phosphate on ice.

-

For cultured cells, wash with PBS, resuspend in the appropriate buffer, and sonicate on ice.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the cell/tissue homogenate with the potassium phosphate buffer containing DTT.

-

Add varying concentrations of succinylacetone to different tubes to create a dose-response curve. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the ALA substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding a solution containing trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and add modified Ehrlich's reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

-

Measurement:

-

Measure the absorbance of the solution at 555 nm using a spectrophotometer.

-

The absorbance is proportional to the amount of porphobilinogen (PBG) formed.

-

-

Data Analysis:

-

Calculate the percentage of ALAD inhibition for each concentration of succinylacetone compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Workflow Diagram:

Generation of Tolerogenic Dendritic Cells (General Protocol)

Objective: To generate tolDCs from human peripheral blood mononuclear cells (PBMCs) and assess the potential of 4,6-dioxoheptanoic acid to induce a tolerogenic phenotype.

Materials:

-

Human PBMCs

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

4,6-Dioxoheptanoic acid (succinylacetone)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, -CD80, -CD86, -HLA-DR)

-

Lipopolysaccharide (LPS) for maturation stimulus (optional)

Procedure:

-

Monocyte Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes (CD14+ cells) by plastic adherence or using magnetic-activated cell sorting (MACS).

-

-

Differentiation of Immature Dendritic Cells (iDCs):

-

Culture the isolated monocytes in complete medium supplemented with GM-CSF and IL-4 for 5-7 days.

-

To test the effect of succinylacetone, add it to the culture medium at various concentrations at the beginning of the differentiation period.

-

-

Maturation of Dendritic Cells (mDCs):

-

After the differentiation period, immature DCs can be matured by adding a maturation stimulus such as LPS for 24-48 hours. This step is often used as a control to assess the stability of the tolerogenic phenotype.

-

-

Phenotypic Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against surface markers characteristic of iDCs, mDCs, and tolDCs (e.g., low expression of co-stimulatory molecules CD80 and CD86, and MHC class II molecule HLA-DR).

-

Analyze the cells by flow cytometry.

-

-

Functional Assays:

-

Perform mixed lymphocyte reactions (MLRs) to assess the T-cell stimulatory capacity of the generated DCs. TolDCs are expected to have a reduced ability to stimulate T-cell proliferation.

-

Measure cytokine production (e.g., IL-10, IL-12) by ELISA. TolDCs typically produce high levels of the anti-inflammatory cytokine IL-10 and low levels of the pro-inflammatory cytokine IL-12.

-

Pharmacokinetics and Bioavailability

There is currently a lack of publicly available pharmacokinetic data for 4,6-dioxoheptanoic acid (succinylacetone). In clinical contexts related to tyrosinemia type I, its presence and concentration are primarily monitored in urine and blood as a diagnostic and prognostic marker.[14] Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which would be essential for any potential therapeutic development.

Conclusion and Future Directions

The primary and most significant biological activity of 4,6-dioxoheptanoic acid (succinylacetone) is its potent competitive inhibition of δ-aminolevulinic acid dehydratase, a key enzyme in the heme biosynthesis pathway. This mechanism is central to its role in the pathophysiology of hereditary tyrosinemia type I. While its application in conditioning dendritic cells suggests immunomodulatory potential, this area requires further investigation with detailed protocols and functional studies. The biological activities of other dioxoheptanoic acid isomers and their derivatives remain largely unexplored and represent a potential area for future drug discovery research. For researchers and drug development professionals, a deeper understanding of the structure-activity relationships of dioxoheptanoic acids and their pharmacokinetic profiles will be crucial for translating their biological activities into therapeutic applications.

References

- 1. Succinylacetone - Wikipedia [en.wikipedia.org]

- 2. Succinylacetone inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. delta-Aminolevulinic acid dehydratase: effects of succinylacetone in rat liver and kidney in an in vivo model of the renal Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medlink.com [medlink.com]

- 6. Effect of succinylacetone on heme and cytochrome P450 synthesis in hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol of generation of tolerogenic dendritic cells affects their transcriptional and metabolic profiles leading to specific tolerogenic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol of generation of tolerogenic dendritic cells affects their transcriptional and metabolic profiles leading to specific tolerogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Tolerogenic dendritic cells generated in vitro using a novel protocol mimicking mucosal tolerance mechanisms represent a potential therapeutic cell platform for induction of immune tolerance [frontiersin.org]

- 10. Tolerogenic dendritic cells generated in vitro using a novel protocol mimicking mucosal tolerance mechanisms represent a potential therapeutic cell platform for induction of immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ALAD Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 13. researcher.manipal.edu [researcher.manipal.edu]

- 14. Succinylacetone - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a valuable bifunctional molecule for synthetic and medicinal chemistry. This document details its physicochemical properties, commercial availability, and its primary application as a precursor for the synthesis of heterocyclic compounds. While specific peer-reviewed experimental protocols for this exact molecule are not extensively documented, this guide provides detailed representative methodologies for the synthesis of furans and pyrroles, which are key applications for compounds of this class.

Commercial Availability

This compound (CAS No. 1506-55-4) is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to bulk amounts.

| Supplier | Purity | Notes |

| American Elements | Can be produced in high and ultra-high purity forms (99% to 99.999%+) | Offers various grades including technical, pharmaceutical, and research grades.[1] |

| ChemScene | ≥98% | Provides custom synthesis and commercial production services.[2] |

| Sigma-Aldrich | Not specified (AldrichCPR); 98% (Ambeed, Inc.) | Distributes for multiple chemical producers. The AldrichCPR product is noted for early discovery research, and the buyer assumes responsibility for confirming purity.[3][4] |

| Benchchem | Not specified | Marketed as a research chemical and synthetic intermediate.[5] |

| Tokyo Chemical Industry (TCI) | >97.0% | Listed as Monoethyl 4-Oxoheptanedioate.[6] |

Physicochemical and Safety Data

A summary of the key physicochemical and safety properties of this compound is presented below. This data is essential for safe handling, experimental design, and characterization.

| Property | Value |

| CAS Number | 1506-55-4[1][5] |

| Molecular Formula | C₉H₁₄O₅[1] |

| Molecular Weight | 202.21 g/mol [6] |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-Oxoheptanedioate[1][6] |

| Physical State | Solid[4][6] |

| Melting Point | 67 °C[1] |

| SMILES | CCOC(=O)CCC(=O)CCC(=O)O[1] |

| GHS Pictogram | GHS07 (Exclamation Mark)[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P313, P321, P332+P313, P337+P313, P362+P364[1] |

Applications in Synthetic Chemistry

This compound is a versatile building block in organic synthesis. Its structure, which features a 1,4-dicarbonyl motif, makes it an ideal precursor for synthesizing substituted five-membered heterocycles such as furans and pyrroles through the Paal-Knorr synthesis.[2][7][8][9][10] These heterocyclic scaffolds are prevalent in a vast array of pharmacologically active compounds and natural products. The terminal carboxylic acid and ethyl ester groups offer additional handles for further chemical modifications, such as amidation or esterification, providing significant flexibility in molecular design for drug discovery and material science.

Experimental Protocols

While specific, published protocols detailing the use of this compound are scarce, its chemical reactivity as a 1,4-dicarbonyl compound is well-established. The following sections provide detailed, representative protocols for the Paal-Knorr synthesis of furans and pyrroles, which are directly applicable to this substrate.

Representative Protocol 1: Paal-Knorr Furan Synthesis

This protocol describes the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan.[2][4][10]

Objective: To synthesize a substituted furan from this compound.

Materials:

-

This compound (1.0 equivalent)

-

Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), or a Lewis acid like TiCl₄)[4][11]

-

Anhydrous solvent (e.g., Toluene, Ethanol, or Glacial Acetic Acid)[2]

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard workup and purification supplies (separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 5-10 mol%) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the pure substituted furan.

Caption: Paal-Knorr synthesis of a furan from this compound.

Representative Protocol 2: Paal-Knorr Pyrrole Synthesis

This protocol details the condensation of a 1,4-dicarbonyl compound with a primary amine to yield a substituted pyrrole.[3][7][9]

Objective: To synthesize a substituted N-alkyl/aryl pyrrole from this compound.

Materials:

-

This compound (1.0 equivalent)

-

Primary amine (e.g., aniline, benzylamine) or an ammonia source (e.g., ammonium acetate) (1.1-1.5 equivalents)[3][7]

-

Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)

-

Optional: Weak acid catalyst (e.g., a drop of concentrated HCl or acetic acid) to accelerate the reaction.[7][9]

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or a microwave reaction vial)

-

Standard workup and purification supplies

Procedure (Conventional Heating):

-

In a round-bottom flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and the chosen solvent.

-

Add a catalytic amount of weak acid if desired.

-

Heat the reaction mixture to reflux with stirring and monitor by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. Otherwise, perform a standard aqueous workup as described in Protocol 4.1.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Procedure (Microwave-Assisted):

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, solvent, and catalyst (if used).[3]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[3]

-

After cooling, perform the workup and purification as described above.

Caption: Paal-Knorr synthesis of a pyrrole from this compound.

Experimental Workflow and Logic

The synthesis of heterocycles from this compound follows a logical and streamlined workflow, beginning with the selection of reagents and culminating in the purification of the final product.

Caption: General experimental workflow for Paal-Knorr synthesis.

Involvement in Signaling Pathways

A thorough review of the scientific literature did not reveal any evidence of this compound being directly involved in biological signaling pathways. Its primary utility, as documented by suppliers and inferred from its chemical structure, is as a synthetic intermediate in organic and medicinal chemistry for the construction of more complex molecules.

Conclusion

This compound is a commercially available and highly versatile 1,4-dicarbonyl compound. Its principal value for researchers lies in its utility as a precursor for the synthesis of substituted furans and pyrroles via the robust and efficient Paal-Knorr synthesis. The presence of both a carboxylic acid and an ethyl ester provides additional opportunities for derivatization, making it a valuable tool for developing novel compounds in drug discovery and materials science. This guide provides the foundational knowledge and representative protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. americanelements.com [americanelements.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | Research Chemical [benchchem.com]

- 6. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Derivatization of 7-Ethoxy-4,7-dioxoheptanoic Acid for Enhanced Detection in Chromatographic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Ethoxy-4,7-dioxoheptanoic acid is a dicarboxylic acid monoester containing a ketone functional group. Its structure presents analytical challenges due to its polarity and potential for thermal instability, which can lead to poor chromatographic peak shape and low sensitivity in techniques like Gas Chromatography (GC). To overcome these challenges and enable robust quantification in complex matrices, derivatization of its carboxylic acid and/or ketone functional groups is essential.

This application note provides detailed protocols for the derivatization of this compound for two common analytical workflows:

-

Silylation for GC-Mass Spectrometry (GC-MS) Analysis: Conversion of the carboxylic acid to its trimethylsilyl (TMS) ester to increase volatility and thermal stability.

-

Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC) Analysis: Attachment of a fluorescent tag to the carboxylic acid for highly sensitive detection by a fluorescence detector (FLD).

These methods are critical for pharmacokinetic studies, metabolite identification, and quality control in drug development and manufacturing.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS and HPLC analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Analysis of TMS-Derivatized this compound

| Parameter | Value |

| Derivatization Efficiency | > 98% |

| Limit of Detection (LOD) | 0.5 - 2 ng/mL |

| Limit of Quantitation (LOQ) | 2 - 10 ng/mL |

| Linear Range | 10 - 1500 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Recovery | 92 - 108% |

| Intra-day Precision (RSD) | < 8% |

| Inter-day Precision (RSD) | < 12% |

Table 2: HPLC-FLD Analysis of Fluorescently Labeled this compound

| Parameter | Value |

| Derivatization Efficiency | > 95% |

| Limit of Detection (LOD) | 50 - 200 pg/mL |

| Limit of Quantitation (LOQ) | 0.2 - 1 ng/mL |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Recovery | 95 - 107% |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 10% |

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the conversion of the carboxylic acid group of this compound to a trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This derivatization increases the volatility of the analyte for GC-MS analysis.

Materials:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Anhydrous Pyridine or Acetonitrile

-

Nitrogen gas supply for evaporation

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately transfer 100 µL of the sample containing this compound into a 2 mL autosampler vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

-

-

Derivatization Reaction:

-

Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue to reconstitute it.

-

Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

-

Analysis:

-

After cooling to room temperature, the sample is ready for injection into the GC-MS.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

Protocol 2: Fluorescent Labeling for HPLC Analysis

This protocol details the esterification of the carboxylic acid group with a fluorescent labeling agent, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), for sensitive detection by HPLC with a fluorescence detector.

Materials:

-

This compound standard or sample extract

-

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution (1 mg/mL in acetone)

-

Potassium Carbonate (anhydrous)

-

Crown Ether (18-Crown-6)

-

Anhydrous Acetone

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Pipette 200 µL of the sample solution into a 1.5 mL microcentrifuge tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried sample, add 200 µL of the Br-Mmc solution in acetone.

-

Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount (approx. 0.5 mg) of 18-crown-6.

-

Seal the tube and vortex thoroughly.

-

Incubate the mixture at 60°C for 45 minutes in a heating block, protected from light.

-

-

Sample Cleanup (if necessary):

-

After cooling, centrifuge the tube to pellet the potassium carbonate.

-

Transfer the supernatant to a clean autosampler vial.

-

Evaporate to dryness and reconstitute in 100 µL of the mobile phase for injection.

-

HPLC-FLD Parameters (Typical):

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Fluorescence Detector:

-

Excitation Wavelength (λex): 325 nm

-

Emission Wavelength (λem): 395 nm

-

-

Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

Caption: Workflow for GC-MS analysis via silylation.

Caption: Workflow for HPLC analysis via fluorescent labeling.

Caption: Logic for choosing a derivatization method.

Application Note: 7-Ethoxy-4,7-dioxoheptanoic Acid for GC-MS Based Metabolomics

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is a powerful tool for understanding cellular physiology and pathology. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolomics due to its high sensitivity, reproducibility, and broad coverage of primary metabolites. However, the analysis of polar and non-volatile metabolites, such as organic acids, requires a crucial derivatization step to increase their volatility and thermal stability.

This application note describes a protocol for the use of 7-Ethoxy-4,7-dioxoheptanoic acid in the context of GC-MS-based metabolite profiling. While specific data for this compound is not widely available, its structural features as a dicarboxylic acid monoethyl ester suggest its potential utility as an internal standard for the quantification of other dicarboxylic acids and related metabolites in biological samples. The protocols provided are based on well-established methods for the analysis of organic acids in cellular extracts.

Key Applications

-

Internal Standard: Due to its unique mass and likely distinct retention time, this compound can potentially serve as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate quantification of target metabolites.

-

Metabolite Profiling: This protocol is applicable to the broader analysis of organic acids and other derivatizable metabolites in various biological matrices, including cell cultures and biofluids.

Chemical Properties

| Property | Value |